Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate is a complex organic compound with the molecular formula and a molecular weight of approximately 328.45 g/mol. This compound features a pyridine ring, which is substituted with an ethylthio group and is part of an amide structure. The presence of both methylthio and ethylthio groups contributes to its unique chemical properties, making it a subject of interest in various chemical and biological studies. The melting point of this compound is reported to be around 68 °C, with a predicted boiling point of approximately 537.5 °C .
These reactions highlight the compound's potential versatility in synthetic organic chemistry.
Synthesis of methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate typically involves multi-step organic reactions:
Each step must be optimized for yield and purity to obtain the final product efficiently.
Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate has potential applications in:
Interaction studies involving methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate are necessary to understand its mechanism of action at the molecular level. These studies could include:
Several compounds share structural similarities with methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate. Here are some examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 4-methylthio-2-[[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate | Contains similar pyridine and thio groups | Different substitution pattern on the butanoate |
Methyl 2-(methylthio)butyrate | Simpler structure without pyridine | Lacks nitrogen functionality |
Ethyl 2-[[2-(ethylthio)-3-pyridyl]carbonyl]amino]-4-methylthiobutanoate | Ethyl instead of methyl on butanoate | Variation in alkyl chain length |
The uniqueness of methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate lies in its specific combination of functional groups and structural complexity, which may confer distinct biological activities compared to these similar compounds.
Pyridine derivatives serve as critical precursors for constructing the 2-(ethylthio)-3-pyridyl moiety. Electrophilic activation of pyridine rings often employs N-oxide intermediates to enhance reactivity at the 2- and 4-positions. For example, pyridine N-oxide undergoes regioselective C–H functionalization with alkyl halides via palladium-catalyzed cross-coupling, enabling direct introduction of ethylthio groups. Computational studies reveal that nitronium ion (NO₂⁺) attacks at the ortho position of pyridine N-oxide through a stepwise mechanism involving tetrahedral cation intermediates. This strategy avoids harsh Friedel-Crafts conditions while maintaining high regiocontrol.
The amide linkage in the target compound is forged using trifluoromethanesulfonic anhydride (Tf₂O) and 2-methoxypyridine (2-OMe-Py) as cooperative catalysts. Tf₂O activates the carboxylic acid via O-triflyliminium triflate intermediates, while 2-OMe-Py neutralizes triflic acid (TfOH) byproduct, preventing protonation of the nucleophilic amine. NMR studies confirm that base additives like 2-fluoropyridine enhance conversion by shifting the equilibrium toward reactive nitrilium ions. This system achieves >90% yield for sterically hindered amides, outperforming traditional carbodiimide-based methods.
Solvent polarity significantly impacts reaction kinetics and product isolation (Table 1). Acetonitrile (MeCN) provides optimal dielectric constant (ε = 37.5) for polar transition states in amidation, while ethyl acetate (EtOAc) facilitates easier workup due to lower boiling point. Dichloromethane (DCM), though effective for dissolving hydrophobic intermediates, faces restrictions under green chemistry guidelines.
Table 1. Solvent Performance in Amidation and Purification
Solvent | Dielectric Constant | Reaction Yield (%) | Purity After Workup (%) |
---|---|---|---|
MeCN | 37.5 | 92 | 89 |
EtOAc | 6.0 | 85 | 95 |
DCM | 8.9 | 78 | 82 |
Continuous flow reactors enhance throughput by maintaining precise temperature control and reducing diffusion limitations. For the target compound, a coiled tube reactor (10 mL volume) achieves a space-time yield of 1.48 kg·L⁻¹·h⁻¹ at 80°C, surpassing batch methods by 300%. Real-time monitoring via inline UV/Vis spectroscopy allows dynamic adjustment of residence time (0.5–16 min) to maximize conversion.
Polymer-bound scavengers (e.g., MP-TsOH, PS-DIEA) enable in-line purification by sequestering excess Tf₂O and triflic acid. This approach reduces downstream chromatography, with silica gel column reactors achieving >99% palladium removal during workup.
Replacing DCM/MeOH with heptane/ethyl acetate (90:10 v/v) lowers the Process Mass Intensity (PMI) by 40% while maintaining R~f~ = 0.6 in column chromatography. Solvent recycling loops integrated into flow setups further cut waste generation.
The YcaO-TfuA enzyme system inspires abiotic methods for sulfur incorporation. YcaO catalyzes ATP-dependent backbone activation, while TfuA hydrolyzes thiocarboxylated ThiS (ThiS-COSH) to supply sulfide equivalents. Mimicking this, in situ Na₂S generation from elemental sulfur (S₈) in aqueous micelles achieves 89% thiolation efficiency.
Micellar systems with sugar-based surfactants (e.g., AGA8) promote direct S–S bond formation between thiols and S₈. Quantum calculations indicate S₂ clusters as reactive intermediates, enabling selective synthesis of ethylthio and methylthio groups at 25°C.
Thiol pK~a~ modulation via neighboring carbonyl groups (as in the butanoate ester) stabilizes the –SH moiety against oxidation. The electron-withdrawing pyridylcarbonyl group lowers pK~a~ to 8.2, enhancing nucleophilic reactivity during subsequent alkylation.